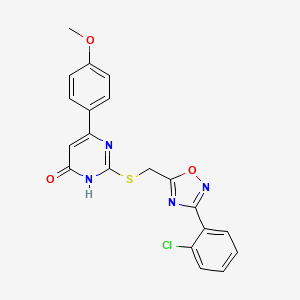
3-Phenyl-1,4-Thiazepan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4-thiazepane is a heterocyclic organic compound characterized by a seven-membered ring containing both sulfur and nitrogen atomsIt has a molecular weight of 193.31 and is often used in various scientific research applications due to its unique structural properties .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,4-thiazepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . In industry, it is used in the development of new materials and chemical processes .
Vorbereitungsmethoden
The synthesis of 3-Phenyl-1,4-thiazepane can be achieved through several methods. One common approach involves the modification of the Ugi four-component condensation reaction, which includes carboxylic and carbonyl groups, amines, and isocyanides . This method allows for the convenient synthesis of novel heteroaryl-fused thiazepine derivatives. Additionally, one-pot synthesis methods based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions are also employed .
Analyse Chemischer Reaktionen
3-Phenyl-1,4-thiazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuryl chloride, which is used in the synthesis of bis(1,2)dithiolo derivatives of the thiazine class . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various thiazepine derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,4-thiazepane involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the particular application and the functional groups present in the compound. For example, in antimicrobial applications, it may interact with bacterial cell membranes or enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1,4-thiazepane is unique among seven-membered heterocycles due to its specific combination of sulfur and nitrogen atoms in the ring. Similar compounds include azepines, benzodiazepines, oxazepines, and dithiazepines, which also contain seven-membered rings but differ in the types and positions of heteroatoms .
Eigenschaften
IUPAC Name |
3-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11/h1-3,5-6,11-12H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKAEMAUXIRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)


![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)



![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)




![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2596527.png)
